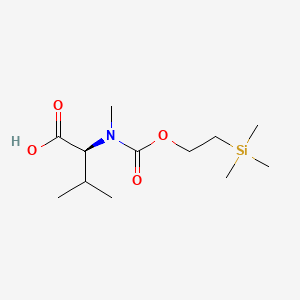
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a trimethylsilyl group, which is often used as a protecting group in organic synthesis. The compound’s structure includes a butanoic acid backbone with a methyl group and a trimethylsilyl-ethoxycarbonyl-protected amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using a trimethylsilyl-ethoxycarbonyl group. One common method involves the reaction of 2-trimethylsilylethanol with trichloroacetimidate to form the trimethylsilylethyl ester . This ester can then be reacted with the appropriate amino acid derivative under mild conditions to yield the desired protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as esterification, protection of functional groups, and purification through techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like fluoride ions for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptoids and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The trimethylsilyl group provides stability and protection to the amino group, allowing for selective reactions. The compound can undergo deprotection under mild conditions, releasing the active amino acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)hexanoic acid: Similar structure with a hexanoic acid backbone.
N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide: Commonly used as a protecting group reagent.
tert-Butyloxycarbonyl-protected amino acids: Another class of protected amino acids with different protecting groups.
Uniqueness
(S)-3-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is unique due to its specific protecting group, which offers stability and ease of deprotection under mild conditions. This makes it particularly useful in synthetic chemistry and drug development .
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4Si/c1-9(2)10(11(14)15)13(3)12(16)17-7-8-18(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNELXTXAVIMK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














